Methyl 2-chloro-6-fluorobenzoate
Description
Contextual Significance in Contemporary Chemical Science
Methyl 2-chloro-6-fluorobenzoate is a halogenated aromatic ester that serves as a significant building block in modern organic synthesis. Its structure, featuring a benzene (B151609) ring substituted with chloro, fluoro, and methyl ester groups, provides a unique combination of steric and electronic properties. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of multiple, distinct halogen atoms allows for selective chemical transformations, such as cross-coupling reactions, at different positions on the aromatic ring. The reactivity of the ester group also offers a handle for further molecular modifications. Consequently, this compound is a key precursor for creating novel bioactive molecules and functional materials.
Historical Overview of Related Benzoate (B1203000) Ester Research
The study of benzoate esters is foundational to the development of organic chemistry. Benzoic acid, the parent compound, is a naturally occurring substance found in many plants, and its salts have long been used as food preservatives. wikipedia.orgtaylorandfrancis.com Simple esters, like ethyl benzoate, have been known since the late 19th century and are recognized for their characteristic fruity aromas, leading to their use in perfumes and flavorings. acs.org
The scientific investigation of substituted benzoate esters played a crucial role in the evolution of physical organic chemistry. In the early to mid-20th century, systematic studies on the rates of reactions of these esters, such as their hydrolysis, led to the development of quantitative structure-activity relationships. wikipedia.org The Hammett equation, a cornerstone of this field, was derived from comparing the reactivity of substituted benzoic acids and their esters, providing a mathematical framework to understand how different substituents electronically influence reaction rates. wikipedia.org This historical work laid the groundwork for predicting the reactivity of complex aromatic compounds like this compound.
Scope and Objectives of the Research Outline
The objective of this article is to provide a concise and scientifically rigorous overview of this compound, focusing exclusively on its role in academic research. The scope is strictly limited to its fundamental chemical properties and its application as an intermediate in synthetic chemistry. This review will not discuss toxicological data, dosage information, or adverse effects. The content is structured to deliver a clear understanding of the compound's chemical identity and its utility as a building block for further scientific investigation.
Chemical and Physical Properties of this compound
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 151360-57-5 | nih.govcookechem.com |
| Molecular Formula | C₈H₆ClFO₂ | nih.gov |
| Molecular Weight | 188.58 g/mol | nih.govcookechem.com |
| Canonical SMILES | COC(=O)C1=C(C=CC=C1Cl)F | nih.gov |
| InChI Key | CGOPETUZNLPTSU-UHFFFAOYSA-N | nih.gov |
| Appearance | Not specified (likely solid or liquid) | |
| XLogP3 | 2.4 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOPETUZNLPTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344022 | |
| Record name | Methyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151360-57-5 | |
| Record name | Methyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iv. Chemical Reactivity and Reaction Mechanisms of Methyl 2 Chloro 6 Fluorobenzoate
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing substituents is crucial as they help to stabilize this negatively charged intermediate, thereby facilitating the reaction. youtube.comck12.org
In Methyl 2-chloro-6-fluorobenzoate, the aromatic ring is rendered electron-deficient by the combined electron-withdrawing effects of the ester group and the two halogen atoms, making it a suitable substrate for SNAr reactions.
The nature and position of halogen substituents significantly impact the rate and outcome of SNAr reactions.
Reactivity: The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I. masterorganicchemistry.com This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, in this compound, the C-F bond is potentially more reactive towards nucleophilic attack than the C-Cl bond, assuming other factors are equal.
Regioselectivity: The regioselectivity of the attack (i.e., whether the nucleophile replaces the -Cl at the C2 position or the -F at the C6 position) is determined by the stability of the intermediate Meisenheimer complex. The negative charge of the intermediate is best stabilized by electron-withdrawing groups located at the ortho and para positions relative to the point of attack. libretexts.orgyoutube.com In this compound, the ester group is meta to both halogens, providing some stabilization, but the primary differentiating factor is the other halogen.
Attack at C2 (replacing -Cl): The negative charge in the intermediate would be stabilized by the ortho-fluoro substituent and the meta-ester group.
Attack at C6 (replacing -F): The negative charge would be stabilized by the ortho-chloro substituent and the meta-ester group.
The relative stability of these two intermediates, and thus the preferred reaction site, depends on the subtle interplay of the inductive and resonance effects of the substituents.
Both steric and electronic factors play a critical role in the approach of a nucleophile to the aromatic ring.
Electronic Effects: As discussed, the presence of three electron-withdrawing groups (chloro, fluoro, and methyl ester) significantly lowers the electron density of the aromatic ring. This deactivation makes the ring more electrophilic and susceptible to attack by an electron-rich nucleophile. ck12.org This electronic activation is a prerequisite for the addition-elimination mechanism of SNAr.
Steric Effects: Steric hindrance can impede the approach of a nucleophile to the reaction center. nih.govviu.ca In this compound, the substituents at positions 1, 2, and 6 create a sterically crowded environment. A nucleophilic attack at either the C2 or C6 positions would be subject to steric hindrance from the adjacent methyl ester group and the other halogen. Bulky nucleophiles would face a significant kinetic barrier, potentially slowing the reaction rate compared to less hindered aryl halides. nih.govutdallas.edu
Electrophilic Aromatic Substitution Reactions
In this compound, all three substituents are deactivating, meaning they make the ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.org This is due to their electron-withdrawing inductive and/or resonance effects, which destabilize the positive charge of the arenium ion intermediate. Consequently, EAS reactions on this substrate would require harsh conditions and are expected to be slow.
The directing effects of the individual groups are as follows:
Halogen Groups (-F, -Cl): Halogens are deactivating due to their strong electron-withdrawing inductive effect. libretexts.org However, they are ortho-, para- directors because the lone pairs on the halogen atom can donate electron density through resonance, which helps to stabilize the positive charge of the arenium ion when the attack occurs at the ortho or para positions. aakash.ac.inlibretexts.orglibretexts.org
Methyl Ester Group (-COOCH₃): The ester group is strongly deactivating through both inductive and resonance effects, which pull electron density out of the ring. It is a meta- director. libretexts.orglibretexts.org
These competing effects determine the regiochemical outcome of an EAS reaction.
| Substituent | Position | Type | Directing Effect | Predicted Positions of Attack |
| -COOCH₃ | 1 | Deactivating | Meta | 3, 5 |
| -Cl | 2 | Deactivating | Ortho, Para | 3, 1 (blocked), 5 |
| -F | 6 | Deactivating | Ortho, Para | 5, 1 (blocked), 3 |
Hydrolysis and Transesterification Pathways
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. study.com For an ester like this compound, hydrolysis yields the corresponding carboxylic acid (2-chloro-6-fluorobenzoic acid) and an alcohol (methanol). quora.comstudy.com
The acid-catalyzed hydrolysis of an ester is a reversible reaction that proceeds through a well-established mechanism: study.com
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group, turning the methoxy group into a good leaving group (methanol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated, regenerating the acid catalyst.
A significant factor in the hydrolysis of this compound is the substantial steric hindrance around the carbonyl group. The presence of both chloro and fluoro substituents in the ortho positions (C2 and C6) physically impedes the approach of the water molecule to the carbonyl carbon. rsc.orgstackexchange.com This steric inhibition is known to dramatically decrease the rate of hydrolysis for ortho-substituted benzoates. rsc.orgstackexchange.com Therefore, the acid-catalyzed hydrolysis of this compound is expected to be significantly slower than that of unsubstituted methyl benzoate (B1203000).
Base-Catalyzed Hydrolysis Mechanisms
The base-catalyzed hydrolysis of this compound to its corresponding carboxylate salt, 2-chloro-6-fluorobenzoate, is a fundamental reaction characteristic of esters. This transformation, often referred to as saponification, typically proceeds through a nucleophilic acyl substitution pathway. The generally accepted mechanism for this class of compounds is the bimolecular acyl-oxygen cleavage (BAc2) mechanism. stackexchange.com
The BAc2 mechanism involves the following key steps:
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the methoxide ion (⁻OCH₃) is expelled as the leaving group.
Proton Transfer: The methoxide ion is a strong base and promptly deprotonates the newly formed carboxylic acid, yielding methanol (CH₃OH) and the 2-chloro-6-fluorobenzoate anion. This final acid-base step is essentially irreversible and drives the reaction to completion.
Due to the presence of bulky ortho substituents (chlorine and fluorine), the carbonyl carbon of this compound is sterically hindered. In cases of severe steric hindrance around the acyl carbon, an alternative mechanism, the bimolecular alkyl-oxygen cleavage (BAl2), can sometimes occur. stackexchange.com This pathway involves an SN2 attack by the hydroxide nucleophile on the methyl group of the ester, with the carboxylate anion acting as the leaving group. However, for most esters, including sterically hindered methyl esters, the BAc2 pathway remains the dominant mechanism. stackexchange.com
Kinetic studies on structurally related compounds, such as methyl-2-[2′-oxo-3′-(2″- chloro-6″-fluorophenyl)propyl]benzoate, have shown that the hydrolysis can involve the formation of both monoanionic and dianionic tetrahedral intermediates, indicating a complex dependence on the hydroxide ion concentration. researchgate.net The rate of hydrolysis is also influenced by the electronic effects of the halogen substituents, which can enhance the electrophilicity of the carbonyl carbon.
| Mechanism | Description | Key Features for this compound |
|---|---|---|
| BAc2 (Bimolecular Acyl-Oxygen Cleavage) | Nucleophilic attack on the carbonyl carbon, followed by elimination of the alkoxide. | The most probable mechanism. Steric hindrance from ortho-substituents may slow the rate but not necessarily change the mechanism. |
| BAl2 (Bimolecular Alkyl-Oxygen Cleavage) | SN2 attack on the alkyl (methyl) group of the ester. | Less common, but a possibility for sterically hindered methyl esters. Requires the hydroxide to attack the methyl carbon instead of the carbonyl carbon. |
Enzymatic Hydrolysis and Biocatalysis
The hydrolysis of esters can also be catalyzed by enzymes, offering a green and highly selective alternative to chemical methods. Lipases are a class of enzymes that are particularly effective in catalyzing the hydrolysis of ester bonds. nih.gov While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, research on related substituted benzoates and other aromatic esters provides valuable insights into the potential for its biocatalytic transformation.
Enzymatic hydrolysis using lipases, such as those from Candida species or Pseudomonas species, can be performed in aqueous solutions or biphasic systems. nih.govnih.gov The general mechanism involves the formation of an acyl-enzyme intermediate within the enzyme's active site, followed by hydrolysis to release the carboxylic acid and alcohol. mdpi.com
Key factors influencing the efficiency and selectivity of enzymatic ester hydrolysis include:
Enzyme Source: Different lipases exhibit varying substrate specificities and enantioselectivities. For instance, lipases from Candida rugosa and Candida antarctica have been successfully used for the hydrolysis of various aromatic esters. nih.govresearchgate.net
Reaction Medium: The choice of solvent (or co-solvent) and pH can significantly impact enzyme activity and stability.
Substrate Structure: The nature and position of substituents on the aromatic ring can affect the rate of hydrolysis by influencing substrate binding to the enzyme's active site.
Biocatalysis offers the potential for enantioselective hydrolysis if the substrate is chiral or for the resolution of racemic mixtures. For substituted aromatic esters, lipases have been shown to selectively hydrolyze one enantiomer, yielding optically pure products. nih.gov This approach could be hypothetically applied to derivatives of this compound to produce chiral building blocks for the pharmaceutical and fine chemical industries.
Reactions at the Ester Moiety
The ester functional group in this compound is a key site for chemical transformations, including amidation and reduction.
Amidation: This reaction involves the conversion of the ester to an amide by reacting it with an amine. The direct amidation of esters with amines can be challenging and often requires elevated temperatures or catalysis. Heterogeneous catalysts, such as Niobium(V) oxide (Nb₂O₅), have proven effective for the direct amidation of various esters, including methyl benzoate, with a wide range of amines under solvent-free conditions. researchgate.net Applying this methodology, this compound could be converted to the corresponding N-substituted 2-chloro-6-fluorobenzamides. The reaction would proceed via nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.
Reduction: The ester group can be reduced to a primary alcohol, (2-chloro-6-fluorophenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters and carboxylic acids to alcohols. libretexts.orgyoutube.com The reaction involves the delivery of hydride ions to the carbonyl carbon. An aldehyde is formed as an intermediate, which is immediately further reduced to the primary alcohol. chemistrysteps.com Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. libretexts.orgyoutube.com Therefore, the selective reduction of an aldehyde or ketone in the presence of the this compound moiety could be achieved using NaBH₄.
| Reaction | Reagent(s) | Product | General Conditions |
|---|---|---|---|
| Amidation | Amine (R-NH₂) / Catalyst (e.g., Nb₂O₅) | 2-chloro-6-fluoro-N-(R)-benzamide | Elevated temperature, potentially solvent-free |
| Reduction | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | (2-chloro-6-fluorophenyl)methanol | Anhydrous ether or THF solvent |
Formation of Complex Ring Systems
The 2-chloro-6-fluorophenyl scaffold, derived from this compound, is a valuable building block in the synthesis of more complex heterocyclic systems. While direct cyclization reactions starting from the methyl ester are specific to the desired target, the functional groups on the molecule (ester, chloro, fluoro) provide multiple handles for elaboration into cyclic structures.
For instance, the related compound 2-chloro-6-fluorobenzyl chloride is used in the synthesis of imidazolidine derivatives, which are five-membered heterocyclic rings containing two nitrogen atoms. researchgate.net This suggests that derivatives of this compound, such as the corresponding alcohol or amine, could serve as precursors for a variety of heterocyclic compounds.
Furthermore, the hydrolysis product, 2-chloro-6-fluorobenzoic acid, can be used in reactions that lead to heterocycle formation. For example, condensation reactions with appropriately functionalized partners can lead to the formation of benzothiazoles, benzoxazoles, or other fused ring systems that are of interest in medicinal chemistry and materials science. scielo.br The combination of the ester group (which can be converted to an amide or other functionalities) and the ortho-halogen substituents allows for various intramolecular and intermolecular cyclization strategies to be employed for the construction of diverse and complex ring systems.
Vi. Advanced Research Directions and Future Perspectives
Exploration of Novel Catalytic Systems for Synthesis
The development of novel catalytic systems focuses on several key areas:
C-H Functionalization: Direct C-H fluorination is an attractive strategy for synthesizing fluorinated aromatics, as it circumvents the need for pre-functionalized substrates. rsc.org Research into palladium, nickel, and other transition metal catalysts could lead to more direct and atom-economical routes to methyl 2-chloro-6-fluorobenzoate and its analogues. nih.gov
Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost. numberanalytics.com Chiral organocatalysts are particularly interesting for their potential in asymmetric synthesis, a crucial aspect for producing bioactive molecules. numberanalytics.com
Photocatalysis: Visible-light-mediated photocatalysis offers a green and efficient method for various organic transformations, including C-F bond formation. mdpi.com
| Catalyst Type | Potential Advantages for Synthesis | Relevant Research Areas |
| Transition Metal Catalysts (Pd, Ni, etc.) | High efficiency, selectivity, and applicability to a wide range of substrates. nih.gov | C-H activation, cross-coupling reactions. nih.govrsc.org |
| Organocatalysts | Lower toxicity, cost-effectiveness, and potential for enantioselective synthesis. numberanalytics.com | Asymmetric fluorination, phase-transfer catalysis. numberanalytics.com |
| Photocatalysts | Environmentally friendly (uses visible light), mild reaction conditions. mdpi.com | Radical-based fluorination, C-F bond formation from alkyl bromides. mdpi.com |
Development of Asymmetric Synthesis Routes
Chirality is a fundamental aspect of biological activity. The development of asymmetric synthesis routes to access enantiomerically pure derivatives of this compound is a significant area of future research. This is particularly relevant for the synthesis of new pharmaceuticals and agrochemicals where one enantiomer often exhibits the desired activity while the other may be inactive or even harmful.
Recent progress in asymmetric synthesis offers promising strategies:
Organocatalytic Cycloadditions: Chiral organocatalysts can be employed in cycloaddition reactions to construct chiral carbo- and heterocyclic scaffolds from achiral starting materials. mdpi.com
Axial-to-Axial Chirality Transfer: This innovative approach allows for the synthesis of axially chiral molecules, which are finding increasing use as chiral ligands and catalysts. rsc.org
Enantioselective Fluorination: The use of chiral catalysts to introduce fluorine atoms enantioselectively is a burgeoning field with significant potential for creating novel chiral building blocks. nih.gov
Investigation of Biological Activities of Derivatives (e.g., Antimicrobial, Anticancer)
Halogenated benzoic acid derivatives are known to exhibit a wide range of biological activities. dergipark.org.trnih.gov The unique combination of chloro and fluoro substituents in this compound makes its derivatives prime candidates for screening as new therapeutic agents.
Future research in this area will likely focus on:
Antimicrobial Agents: Derivatives such as benzothiazoles, pyrazolo azetidinones, and hydrazones have shown promising antimicrobial and antifungal properties. nih.govderpharmachemica.comresearchgate.net Further modification of the this compound scaffold could lead to the discovery of new antibiotics to combat drug-resistant pathogens.
Anticancer Agents: Many anticancer drugs incorporate fluorinated moieties. The synthesis and evaluation of novel compounds derived from this compound against various cancer cell lines is a promising avenue of research. researchgate.net For instance, derivatives of 2-substituted-6-fluorobenzo[d]thiazole have been investigated as cholinesterase inhibitors, which can be relevant in certain cancer therapies. nih.gov
| Derivative Class | Potential Biological Activity |
| Benzothiazoles | Cholinesterase inhibition, potential anticancer. nih.gov |
| Pyrazolo Azetidinones | Anti-inflammatory, anti-diabetic, anti-oxidant, antimicrobial. derpharmachemica.com |
| Hydrazones | Anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, antitumoral. researchgate.net |
Computational Prediction of Bioactivity and Drug-Target Interactions
In silico methods are becoming indispensable tools in modern drug discovery and materials science. Computational chemistry can accelerate the research and development process by predicting the properties and activities of new molecules before they are synthesized in the lab.
For derivatives of this compound, computational approaches can be applied to:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This can help in designing more potent molecules.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into its potential mechanism of action. dergipark.org.tr
ADME/Toxicity Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new compounds, helping to identify promising drug candidates early in the discovery pipeline. mdpi.comstmjournals.com
Environmental Impact and Sustainable Synthesis Methodologies
The increasing focus on green chemistry and environmental protection necessitates a thorough evaluation of the environmental fate of chemical compounds and the development of sustainable synthetic processes.
Key research directions include:
Biodegradation Studies: Investigating the anaerobic and aerobic degradation pathways of this compound and its derivatives is crucial to understand their environmental persistence. Studies on related fluorinated aromatic compounds have shown that their degradation can be slow and dependent on environmental conditions. nih.gov
Green Synthesis Routes: The development of synthetic methods that minimize waste, reduce the use of hazardous reagents and solvents, and are energy-efficient is a major goal. This includes the use of recyclable catalysts, water as a solvent, and electrochemical synthesis methods. benchchem.comisroset.org
Lifecycle Assessment: A comprehensive assessment of the environmental impact of this compound, from its synthesis to its final disposal, will be important for its long-term use in various applications. The broader issue of per- and polyfluoroalkyl substances (PFAS) highlights the need for responsible management of fluorinated compounds. nih.govacademie-sciences.frresearchgate.net
Applications in Emerging Fields of Chemistry and Materials Science
The unique electronic properties conferred by the fluorine and chlorine atoms make this compound an attractive building block for advanced materials.
Promising areas of application include:
Organic Electronics: Fluorinated organic materials are increasingly used in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgrsc.org The incorporation of fluorine can lower the HOMO and LUMO energy levels of conjugated polymers, improving charge injection and transport, as well as enhancing the material's stability. rsc.org Derivatives of this compound could be used to synthesize novel polymers for these applications. nih.govresearchgate.net
Functional Polymers: The compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
Liquid Crystals: The rigid, polar structure of benzoic acid derivatives makes them suitable candidates for the design of new liquid crystalline materials.
Q & A
Q. Optimization Strategies :
- Vary catalyst concentration (e.g., 1–5% H₂SO₄) and solvent polarity (e.g., dichloromethane vs. toluene).
- Monitor reaction progress via TLC or HPLC (as in ).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- FTIR : Detect ester C=O stretch (~1720 cm⁻¹) and C-F/C-Cl vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Q. Methodological Answer :
- Modeling Approach :
- Applications :
- Predict reactivity in nucleophilic/electrophilic substitution reactions.
- Assess stability under thermal or photolytic conditions.
Advanced: How to resolve contradictions in reported reaction yields or spectral data?
Q. Methodological Answer :
- Case Study : Discrepancies in esterification yields may arise from:
- Spectral Validation :
Basic: What intermediates and byproducts are common in its synthesis?
Q. Methodological Answer :
- Intermediates :
- Byproducts :
Advanced: How do chloro/fluoro substituents influence thermal stability?
Q. Methodological Answer :
- Thermal Analysis :
- Conduct TGA/DSC to determine decomposition temperatures. Fluorine’s electron-withdrawing effect typically enhances thermal stability .
- Solvent Reactivity :
Basic: Recommended purification methods for high-purity isolates?
Q. Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities.
- Column Chromatography : Optimize with silica gel and gradient elution (hexane → ethyl acetate) .
- HPLC : Achieve >99% purity using C18 columns and acetonitrile/water mobile phases ().
Advanced: What role does it play in pharmaceutical or materials synthesis?
Q. Methodological Answer :
- Pharmaceutical Intermediates :
- Materials Science :
- Serve as a mesogen core in liquid crystals (e.g., fluoro-substituted esters in ).
Tailoring Reactivity : Introduce electron-deficient groups (e.g., nitro) via electrophilic substitution to modify applications .
- Serve as a mesogen core in liquid crystals (e.g., fluoro-substituted esters in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
